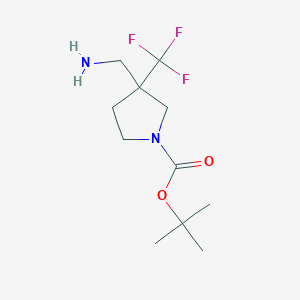

3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Descripción

3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) and an aminomethyl (-CH₂NH₂) group at the 3-position of the pyrrolidine ring. The tert-butyl ester serves as a protective group for the carboxylic acid functionality, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and materials science due to the trifluoromethyl group’s electronegativity and lipophilicity, which can influence pharmacokinetic properties, and the aminomethyl group’s versatility for further functionalization .

Propiedades

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-5-4-10(6-15,7-16)11(12,13)14/h4-7,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOVYALWYSSMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1260901-24-3) is a compound characterized by its unique molecular structure, which includes a pyrrolidine ring, an aminomethyl group, and a trifluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 268.28 g/mol. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The compound is typically presented as a white to off-white solid with a predicted boiling point of around 280.8 °C and a density of approximately 1.201 g/cm³. Its reactivity can be attributed to the presence of functional groups such as the amino group and the carboxylate ester, which may facilitate interactions with various biological targets .

Case Studies

Recent studies have highlighted the importance of trifluoromethyl groups in enhancing drug efficacy. For instance, research on related compounds has shown that the inclusion of trifluoromethyl moieties can improve binding affinity to target proteins, leading to increased therapeutic effects .

Comparative Analysis

The following table summarizes key structural features and potential biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminomethyl-3-methyl-3-trifluoromethyl-pyrrolidine | Methyl group at position 3 | Potentially different pharmacokinetic properties |

| Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine | Hydroxy group instead of amino | May exhibit different biological activities |

| Tert-butyl 4-(aminomethyl)pyrrolidine | Amino group at position 4 | Varies in reactivity due to position change |

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles.

Synthesis and Applications

The synthesis of this compound involves several methods that leverage its unique functional groups. The compound's versatility makes it suitable for use in various research applications, particularly in drug development aimed at targeting specific metabolic pathways or disease mechanisms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with an aminomethyl group and a trifluoromethyl group, which contribute to its unique reactivity and biological interactions. Its molecular weight is approximately 268.28 g/mol, and it typically exists as a white to off-white solid .

Medicinal Chemistry Applications

a. Drug Development

The presence of the pyrrolidine structure makes this compound a valuable scaffold in drug discovery. Pyrrolidine derivatives are known for their ability to interact with biological targets, including enzymes and receptors involved in various metabolic pathways. For instance, similar compounds have been utilized in the synthesis of medications such as ubrogepant, which is used for treating migraines.

b. Bioactive Molecules

Research indicates that derivatives of this compound can lead to bioactive molecules with specific target selectivity. The trifluoromethyl group enhances lipophilicity, potentially improving the pharmacokinetic properties of drugs developed from this scaffold .

c. Case Studies

- Ubrogepant Synthesis : The synthesis of ubrogepant involves amines that may include structures similar to 3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, highlighting its relevance in developing effective migraine treatments.

- FDA Approved Compounds : The compound's structural analogs have been linked to FDA-approved drugs for various therapeutic applications, showcasing its potential in medicinal formulations.

Agrochemical Applications

The trifluoromethyl group is particularly valuable in agrochemicals for enhancing the efficacy and stability of pesticides and herbicides. The synthesis of over 20 new agrochemicals containing trifluoromethylpyridine derivatives has been reported, emphasizing the importance of fluorinated compounds in agricultural chemistry .

Synthetic Applications

a. Synthesis Strategies

Several synthetic methods have been developed for producing this compound:

- Ring Construction : Utilizing cyclic or acyclic precursors to form the pyrrolidine ring.

- Functionalization : Modifying preformed pyrrolidine rings to introduce desired functional groups .

b. Reactivity Studies

The compound's reactivity is influenced by its functional groups, particularly the amino and carboxylate ester functionalities. Interaction studies suggest that it may engage with various biological targets, although specific data on interactions remain limited .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key Observations :

Comparison :

- The target compound’s hazards are inferred from structurally similar tert-butyl esters, which commonly exhibit irritation risks.

Thermal Stability and Degradation

highlights thermal decomposition pathways for tert-butyl esters:

- MA20 (methyl methacrylate-based polymer) : Activation energy = 125 kJ/mol (oxidative degradation followed by ester cleavage).

- A20 (acrylate-based polymer) : Activation energy = 116 kJ/mol (direct ester cleavage to form carboxylic acids).

Implications for Target Compound :

- However, experimental data are needed for confirmation .

Comparison :

- The target compound’s aminomethyl group offers a handle for bioconjugation, distinguishing it from iodomethyl or aromatic ester derivatives. Its fluorinated structure may be advantageous in drug design for improved bioavailability .

Key Research Insights

- Synthetic Utility : Tert-butyl esters are widely used as protecting groups; the target compound’s stability under basic/neutral conditions aligns with this trend.

- Thermal Behavior : Substituents significantly influence decomposition pathways. Fluorinated groups may delay degradation compared to iodinated analogs .

- Biological Relevance : The combination of -CF₃ and -CH₂NH₂ could target enzymes requiring both hydrophobic and hydrogen-bonding interactions, a strategy seen in protease inhibitors .

Data Table: Comparative Analysis

Métodos De Preparación

Starting Materials and Reagents

- Pyrrolidine derivatives or precursors with suitable leaving groups.

- Trifluoromethylating agents (e.g., trifluoromethyl iodide or equivalents).

- Aminomethylating reagents (e.g., formaldehyde and ammonia or protected aminomethyl intermediates).

- tert-Butyl protecting agents such as tert-butyl chloroformate or tert-butyl anhydride.

- Bases like triethylamine or sodium hydroxide.

- Solvents including dichloromethane, tetrahydrofuran, methanol, or ethyl acetate.

- Catalysts or additives as required for specific reaction steps.

Stepwise Synthetic Procedure

Reaction Conditions and Parameters

| Parameter | Typical Range / Condition | Remarks |

|---|---|---|

| Temperature | 0°C to 40°C | Controlled to avoid side reactions |

| Solvent | Dichloromethane, tetrahydrofuran, methanol | Choice depends on reaction step |

| Atmosphere | Argon or nitrogen inert atmosphere | To prevent oxidation or moisture interference |

| Reaction Time | Several hours (2–24 h) | Depends on step and scale |

| pH | Neutral to slightly basic | Adjusted with triethylamine or NaOH |

Research Findings and Optimization Notes

- The trifluoromethylation step requires careful control of reagent stoichiometry and temperature to maximize yield and minimize by-products.

- Aminomethylation is typically performed under mild conditions to preserve the integrity of the trifluoromethyl substituent.

- The tert-butyl ester protection is crucial for stabilizing the carboxylic acid during subsequent synthetic manipulations and purification.

- The use of sodium sulfate drying and chromatographic techniques ensures removal of residual solvents and impurities, achieving high purity suitable for pharmaceutical applications.

- The synthetic route allows for stereochemical control depending on the starting materials and catalysts used, which is important for biological activity.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Trifluoromethylation | Trifluoromethyl iodide, base, inert atmosphere | 3-Trifluoromethyl-pyrrolidine intermediate |

| 2 | Aminomethylation | Formaldehyde, ammonia, base, solvent | Introduction of aminomethyl group |

| 3 | Esterification | tert-Butyl chloroformate, triethylamine | tert-Butyl ester formation |

| 4 | Purification | Extraction, drying, chromatography | Pure this compound |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing 3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Answer : Synthesis typically involves:

- Step 1 : Construction of the pyrrolidine ring via cyclization of linear precursors or modification of preformed pyrrolidine derivatives.

- Step 2 : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or Umemoto’s reagent under strongly basic conditions (e.g., KHMDS) .

- Step 3 : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group via esterification with Boc anhydride in the presence of a catalyst like DMAP .

- Optimization : Reaction temperatures (0–20°C for esterification), solvent choice (e.g., dichloromethane), and purification via column chromatography or recrystallization are critical for yield (>70%) and purity (>95%) .

Q. How can the structural integrity and stereochemical purity of this compound be confirmed?

- Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to verify substituent positions and trifluoromethyl group integration .

- Chiral HPLC : To confirm enantiomeric excess (>99%) by comparing retention times with racemic standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H] at m/z 312.15) .

Q. What are the primary stability considerations for this compound under laboratory storage conditions?

- Answer :

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester. Desiccants are recommended to avoid moisture-induced degradation .

- Stability Tests : Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation when stored properly .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, the trifluoromethyl group’s electronegativity may enhance hydrophobic interactions .

- Molecular Dynamics (MD) : Simulate compound-receptor interactions over 100 ns to assess conformational stability and identify key residues for mutagenesis studies .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with in vitro IC values to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to eliminate variability. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Metabolic Stability Analysis : Use liver microsomes to compare metabolic degradation rates, as instability in one study could falsely reduce observed activity .

- Structural Analog Comparison : Synthesize and test derivatives with incremental modifications (e.g., replacing trifluoromethyl with methyl) to isolate structure-activity relationships (SAR) .

Q. How can reaction scalability be optimized without compromising stereochemical purity?

- Answer :

- Continuous Flow Reactors : Enable precise control of reaction parameters (residence time, mixing efficiency) for large-scale synthesis (>100 g) .

- Catalyst Screening : Use immobilized enzymes or chiral catalysts (e.g., Jacobsen’s catalyst) to maintain enantioselectivity at scale .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Melting Point | 98–102°C | DSC |

| LogP (Octanol-Water) | 2.3 ± 0.2 | Shake-flask |

| Solubility (Water) | <0.1 mg/mL | HPLC-UV |

Table 2 : Comparison of Synthetic Routes

| Route | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| A | 72 | 98 | High enantioselectivity | Requires cryogenic conditions |

| B | 65 | 95 | Scalable (>500 g) | Lower trifluoromethyl efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.